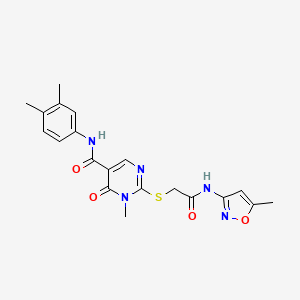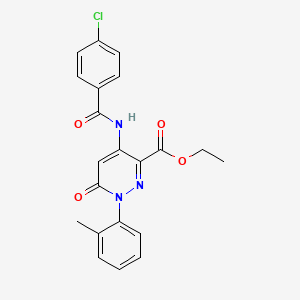
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide is a chemical compound with the CAS Number: 191276-46-7 . It has a molecular weight of 320.09 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5BrF3NO3S/c8-4-1-2-5(15-7(9,10)11)6(3-4)16(12,13)14/h1-3H,(H2,12,13,14) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Aryne Route to Naphthalenes
A notable application involves the generation of arynes, intermediates in the synthesis of naphthalenes, through the manipulation of 5-Bromo-2-(trifluoromethoxy)benzene derivatives. This process includes the generation of phenyllithium intermediates from bromo-trifluoromethoxybenzene precursors, which, upon further reaction, facilitate the construction of naphthalene structures. This methodology highlights the potential of utilizing such compounds in the synthesis of aromatic systems with significant chemical complexity (Schlosser & Castagnetti, 2001).
Catalysis and Synthesis
Another application is in catalysis, where N-bromo sulfonamide derivatives serve as catalysts in organic synthesis. For example, they have been used to catalyze the synthesis of complex molecules like 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a pseudo five-component condensation reaction. This demonstrates the role of such compounds in facilitating multi-component chemical transformations, leading to high yields and demonstrating the utility of 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide derivatives in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Tautomerism Studies
Research into the tautomerism of sulfonamide derivatives, including those related to this compound, reveals insights into the structural dynamics of these molecules. Studies focusing on sulfonamide-sulfonimide tautomerism enhance our understanding of their chemical behavior, which is critical for designing molecules with specific biological or chemical properties (Branowska et al., 2022).
Bromination Reactions
The compound's utility is further demonstrated in selective bromination reactions, where its derivatives serve as brominating agents for aromatic compounds. This application underscores the compound's importance in introducing bromine atoms into organic molecules, a step crucial in many synthetic pathways (Ardeshir & Shirdarreh, 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .
Mode of Action
By binding to this enzyme, sulfonamides prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway in bacteria, given the typical action of sulfonamides . The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential for DNA replication. This leads to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide is likely the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis . This leads to the death of the bacteria or the prevention of bacterial proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
5-bromo-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO3S/c8-4-1-2-5(15-7(9,10)11)6(3-4)16(12,13)14/h1-3H,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTPCJDKZGDZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-ethyl-N-(3-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2807306.png)

![4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2807310.png)

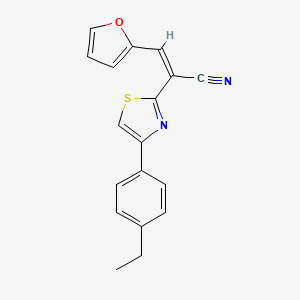
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2807314.png)
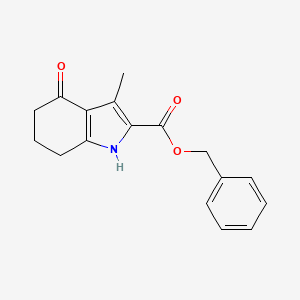
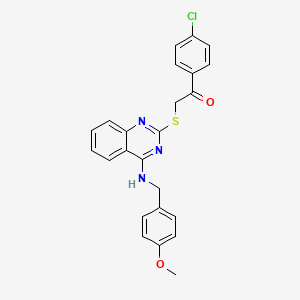
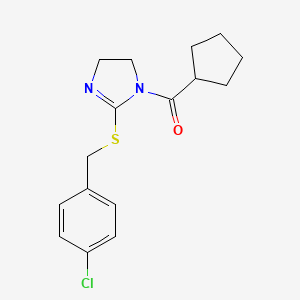
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2807320.png)


